Benzenesulfonic acid nickel salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its blue or green crystalline appearance and is soluble in water but has limited solubility in organic solvents . It is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) . The reaction involves the electrophilic aromatic substitution of benzene with sulfur trioxide to form benzenesulfonic acid .
To prepare benzenesulfonic acid nickel (II) salt, nickel hydroxide or nickel sulfate is added to an aqueous solution of benzenesulfonic acid. The mixture is then crystallized to obtain the desired compound .
Industrial Production Methods
Industrial production of benzenesulfonic acid involves continuous sulfonation with oleum or a continuous extraction process . The resulting benzenesulfonic acid is then reacted with nickel salts to produce benzenesulfonic acid nickel (II) salt.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid undergoes various chemical reactions typical of aromatic sulfonic acids, including:
Oxidation: Benzenesulfonic acid can be oxidized to form sulfonyl chlorides using reagents like phosphorus pentachloride.
Reduction: Reduction reactions can convert benzenesulfonic acid to benzene under specific conditions.
Substitution: Benzenesulfonic acid can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Reduction: High temperatures and specific catalysts are required for the reduction of benzenesulfonic acid.
Substitution: Sulfur trioxide and fuming sulfuric acid are used for sulfonation reactions.
Major Products Formed
Sulfonyl Chlorides: Formed through oxidation reactions.
Benzene: Produced through reduction reactions.
Disulfonic Acids: Formed through further sulfonation.
Scientific Research Applications
Benzenesulfonic acid nickel (II) salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and oxidation-reduction reactions.
Biology: Employed in the detection of environmental pollutants and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of new electrode materials for electrochemical applications.
Mechanism of Action
The mechanism of action of benzenesulfonic acid nickel (II) salt involves its ability to act as a catalyst in various chemical reactions. The nickel ion in the compound can coordinate with other molecules, facilitating electron transfer and promoting reaction pathways . This coordination ability makes it effective in catalyzing oxidation-reduction reactions and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic Acid: Another aromatic sulfonic acid with similar properties.
p-Toluenesulfonic Acid: A sulfonic acid with a methyl group attached to the benzene ring.
Uniqueness
Benzenesulfonic acid nickel (II) salt is unique due to its combination of benzenesulfonic acid and nickel, which imparts specific catalytic properties not found in other sulfonic acids. Its solubility in water and limited solubility in organic solvents also distinguish it from other similar compounds .
Properties
IUPAC Name |
benzenesulfonic acid;nickel |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S.Ni/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCJFQXGRXFIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.[Ni] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NiO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39819-65-3 |
Source
|
Record name | Benzenesulfonic acid, nickel(2+) salt (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39819-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.